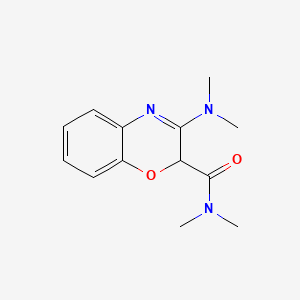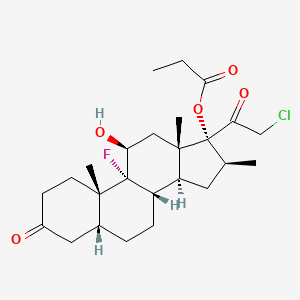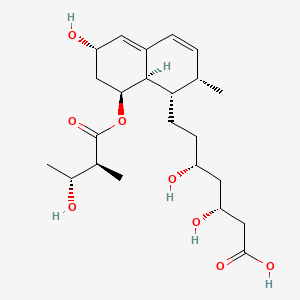
2,2'-Dithiobis(N-phenylaceticacid)benzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-phenylaceticacid)benzamide) typically involves the reaction of N-phenylacetic acid with benzamide in the presence of a disulfide-forming reagent. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the formation of the desired disulfide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dithiobis(N-phenylaceticacid)benzamide) undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate these reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds, depending on the type of reaction and reagents used .
Aplicaciones Científicas De Investigación
2,2’-Dithiobis(N-phenylaceticacid)benzamide) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in redox reactions and as a potential therapeutic agent.
Medicine: Investigated for its anti-inflammatory and antioxidant properties, which may have therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with a methyl group instead of a phenyl group.
2,2’-Dithiobis(benzamide): Lacks the phenylacetic acid groups.
Benzamide, 2,2’-dithiobis[N,N-dimethyl-]: Contains dimethyl groups instead of phenylacetic acid groups
Uniqueness
2,2’-Dithiobis(N-phenylaceticacid)benzamide) is unique due to its combination of aromatic rings, carboxylic acid groups, and a disulfide bond, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
| 96835-64-2 | |
Fórmula molecular |
C30H24N2O6S2 |
Peso molecular |
572.7 g/mol |
Nombre IUPAC |
2-[4-[[2-[[2-[[4-(carboxymethyl)phenyl]carbamoyl]phenyl]disulfanyl]benzoyl]amino]phenyl]acetic acid |
InChI |
InChI=1S/C30H24N2O6S2/c33-27(34)17-19-9-13-21(14-10-19)31-29(37)23-5-1-3-7-25(23)39-40-26-8-4-2-6-24(26)30(38)32-22-15-11-20(12-16-22)18-28(35)36/h1-16H,17-18H2,(H,31,37)(H,32,38)(H,33,34)(H,35,36) |
Clave InChI |
IUGOMRJDGNTFTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)O)SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate](/img/structure/B12780736.png)



